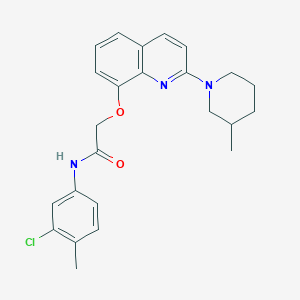

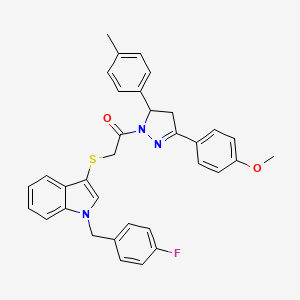

![molecular formula C15H12BrClO4 B2531457 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 872197-09-6](/img/structure/B2531457.png)

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid" is a brominated methoxybenzoic acid derivative with potential applications in various fields of chemistry and pharmacology. While the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and benzoic acid functionalities have been synthesized and characterized, indicating a broad interest in this class of compounds for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of related brominated and methoxy-substituted compounds involves multi-step reactions, often starting with simpler aromatic compounds that are functionalized through various chemical reactions. For instance, the synthesis of a benzohydrazone compound was achieved through the reaction of a precursor with acetohydroxamic acid, leading to an oxovanadium complex with potential urease inhibitory activities . Similarly, the synthesis of carbon-14 labeled compounds, such as CI-933, utilized bromoacetic acid as a starting material, indicating the versatility of brominated intermediates in synthetic chemistry . These examples suggest that the synthesis of "3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid" would likely involve bromination, methoxylation, and the introduction of a chlorobenzyl group in a multi-step synthetic route.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, including IR, UV-vis, (1)H NMR spectra, and single-crystal X-ray diffraction . These methods provide detailed information about the bonding and geometry of the molecules. For example, the oxovanadium complex derived from a benzohydrazone ligand showed an octahedral coordination , while the lanthanide complexes exhibited a coordination number of nine with various chelating modes . These findings highlight the complex and diverse nature of the molecular structures that can be formed with bromo and methoxy functionalities.

Chemical Reactions Analysis

Brominated compounds are known to undergo nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles . The reactivity of the bromine atom in these compounds makes them suitable for further functionalization. Additionally, the presence of a methoxy group can influence the electronic properties of the molecule and its reactivity in chemical reactions. The synthesis of hetero annulated carbazoles also demonstrates the ability of bromo-methoxy compounds to participate in condensation and cycloaddition reactions, leading to novel compounds with antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo and methoxy-substituted compounds are influenced by their molecular structure. For instance, the thermal properties of lanthanide complexes were studied using differential scanning calorimetry, revealing solid-solid phase transitions . The spectral properties of a bromo-methoxy compound indicated maximum UV absorption and fluorescent wavelengths, which are important for the development of electroluminescent materials . The stability of these compounds under various conditions, such as hydrolysis and oxidation, has also been investigated, providing insights into their potential applications and storage requirements .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, including one with a structure related to the query compound, exhibit significant properties as photosensitizers in photodynamic therapy (PDT). Their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield make them potent Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Halogen Bonding in Crystal Engineering

Another study explores the influence of methoxy-substituents on the strength of type II halogen bonds in bromobenzoic acids, including those similar to the query compound. The research provides insights into how these substituents affect the crystal packing and halogen bonding interactions, which are crucial for designing molecular materials and understanding intermolecular interactions (Raffo et al., 2016).

Environmental Science and Degradation Studies

Research on the degradation products of benzophenone-3 in chlorinated seawater swimming pools reveals the formation of brominated disinfection byproducts, including those structurally related to the query compound. This study underscores the environmental impact of organic UV filters found in sunscreens and their reactions with chlorine and bromine in seawater, leading to potentially toxic byproducts (Manasfi et al., 2015).

Eigenschaften

IUPAC Name |

3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO4/c1-20-13-7-10(15(18)19)6-12(16)14(13)21-8-9-2-4-11(17)5-3-9/h2-7H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLNWCKEJLPGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)

![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)

![3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531389.png)

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)